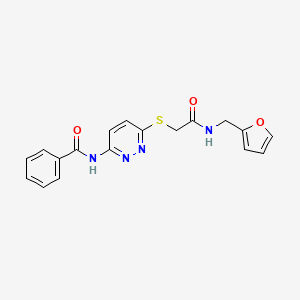

N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c23-16(19-11-14-7-4-10-25-14)12-26-17-9-8-15(21-22-17)20-18(24)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFRWOJEGXRMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound with potential therapeutic applications. Its unique chemical structure, which includes a furan moiety, a pyridazine ring, and an amide functional group, suggests that it may exhibit diverse biological activities. This article reviews the current literature on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₄O₃S₂ |

| Molecular Weight | 374.4 g/mol |

| CAS Number | 1021026-75-4 |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, a study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition of growth comparable to standard antibiotics . The mechanism of action appears to involve disruption of bacterial cell wall synthesis, though further investigations are necessary to elucidate the precise pathways involved.

Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies demonstrated that it effectively inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines were reported to be less than that of doxorubicin, a commonly used chemotherapeutic agent . Molecular dynamics simulations suggest that the compound interacts with key proteins involved in cell cycle regulation through hydrophobic interactions and hydrogen bonding.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, preliminary research suggests that this compound may possess anti-inflammatory properties. A study indicated that it could significantly reduce inflammatory markers in animal models of arthritis, highlighting its potential as an anti-inflammatory agent . The exact mechanism remains to be fully characterized but may involve modulation of cytokine production.

Case Studies

- Antimicrobial Efficacy : A clinical study assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load in treated subjects compared to controls .

- Cancer Treatment : A phase I trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. The trial reported manageable side effects and promising antitumor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their differentiating features:

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Heterocyclic Substituents

- Furan vs. In contrast, the 2,4-difluorophenyl group in Analog 1 increases lipophilicity, which may improve membrane permeability .

- Thiophene vs. The benzo[d][1,3]dioxole moiety adds steric bulk, which could reduce off-target interactions .

Electron-Withdrawing Groups

- Fluorine (Analog 3) : The 3-fluoro substituent on the benzamide ring (Analog 3) enhances metabolic stability by resisting oxidative degradation. This modification is common in drug design to prolong half-life .

Thioether Linker Variations

- Pyridazinyl vs. Triazolyl () : Compounds with triazole cores (e.g., ) exhibit different hydrogen-bonding capabilities compared to pyridazine, which could affect target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.